

Application Notes and Protocols: Analytical Standards and Reference Materials for Butyl Valerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl valerate*

Cat. No.: *B146188*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is an ester commonly used as a flavoring agent in the food industry and as a fragrance component in various consumer products.[\[1\]](#)[\[2\]](#) In the pharmaceutical industry, it may be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), or as a component in certain formulations. Accurate and reliable analytical methods are crucial for ensuring the quality, purity, and consistency of **butyl valerate** used in these applications.

This document provides detailed application notes and protocols for the use of analytical standards and reference materials in the analysis of **butyl valerate**. It covers the physicochemical properties, analytical methodologies for purity and impurity profiling, and potential degradation pathways.

Physicochemical Properties of Butyl Valerate

A comprehensive understanding of the physicochemical properties of **butyl valerate** is fundamental for the development of robust analytical methods.

Property	Value	Reference
Chemical Name	Butyl pentanoate, Butyl valerate	[3] [4]
CAS Number	591-68-4	[1] [3]
Molecular Formula	C ₉ H ₁₈ O ₂	[1] [3]
Molecular Weight	158.24 g/mol	[1] [3]
Appearance	Colorless liquid	[1]
Odor	Fruity, apple-raspberry	[1]
Boiling Point	186-187 °C	[1]
Density	0.868 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.412	[1]
Solubility	Soluble in alcohol and ether; slightly soluble in water.	[5]

Analytical Standards and Reference Materials

The use of qualified analytical standards is essential for achieving accurate and reproducible results in the analysis of **butyl valerate**.

United States Pharmacopeia (USP) Reference Standard

A United States Pharmacopeia (USP) Reference Standard for **butyl valerate** is available.[\[6\]](#)[\[7\]](#) This is a primary reference standard and should be used for quantitative analysis and system suitability testing where a USP monograph exists or is being developed.

- Product: **Butyl Valerate** USP Reference Standard
- Intended Use: As the primary standard for assays and tests where specified by the USP.

It is important to note that currently, there is no official monograph for **butyl valerate** in the USP.[\[8\]](#) However, the availability of a reference standard suggests that a monograph may be in development or that it is used in other USP general chapters.

Other Reference Materials

In addition to the USP standard, certified reference materials (CRMs) and analytical standards are available from various commercial suppliers. When selecting a reference material, it is crucial to obtain a certificate of analysis (CoA) that details the purity, identity, and traceability of the standard.

Analytical Protocols

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a suitable technique for the analysis of the volatile ester, **butyl valerate**. A flame ionization detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for hydrocarbons.

Objective: To determine the purity of **butyl valerate** and quantify related impurities.

Instrumentation:

- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Capillary GC column: e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 μ m film thickness

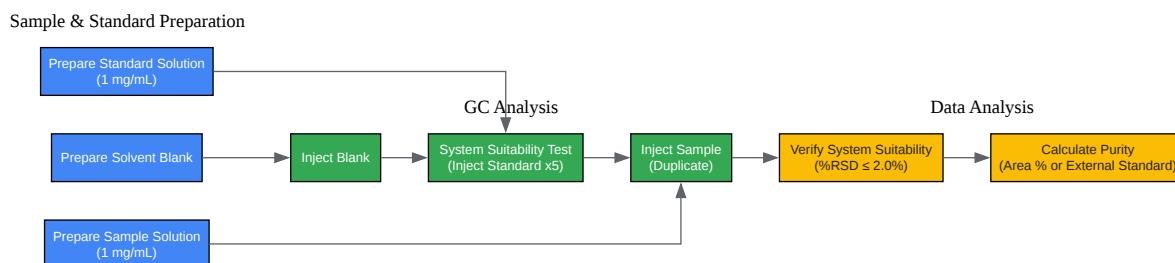
Reagents:

- **Butyl Valerate** Reference Standard (e.g., USP)
- High-purity solvent for dilution (e.g., n-Hexane or Ethyl Acetate, GC grade)

Chromatographic Conditions:

Parameter	Condition
Column	DB-5, 30 m x 0.25 mm ID, 0.25 µm
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium or Hydrogen
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 5 min)
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N ₂) Flow	25 mL/min

Sample Preparation:


- Standard Solution: Accurately weigh about 50 mg of **Butyl Valerate** Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This yields a concentration of approximately 1 mg/mL.
- Sample Solution: Prepare the **butyl valerate** sample in the same manner as the standard solution.

Procedure:

- Inject the solvent blank to ensure no interfering peaks are present.
- Perform at least five replicate injections of the standard solution to check system suitability (e.g., %RSD of peak area ≤ 2.0%).

- Inject the sample solution in duplicate.
- Calculate the purity of the **butyl valerate** sample by area normalization or by using the response factor of the main peak from the standard injection.

Workflow for GC Purity Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of **butyl valerate** purity by GC-FID.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Degradation Products

While GC is ideal for volatile compounds, HPLC can be used to detect non-volatile impurities or degradation products that may not be amenable to GC analysis. Since **butyl valerate** lacks a strong chromophore, UV detection at low wavelengths (e.g., 205-210 nm) or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Objective: To detect the presence of non-volatile, UV-active impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with UV Detector
- Reversed-phase HPLC column: e.g., C18, 150 mm x 4.6 mm, 5 µm

Reagents:

- **Butyl Valerate** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

Chromatographic Conditions:

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (Gradient)
Gradient Program	0-5 min: 60% ACN5-15 min: 60% to 90% ACN15-20 min: 90% ACN20-21 min: 90% to 60% ACN21-25 min: 60% ACN (Re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	210 nm

Sample Preparation:

- Dissolve an accurately weighed quantity of the **butyl valerate** sample in acetonitrile to achieve a concentration of approximately 1 mg/mL.

Procedure:

- Inject a solvent blank (acetonitrile).

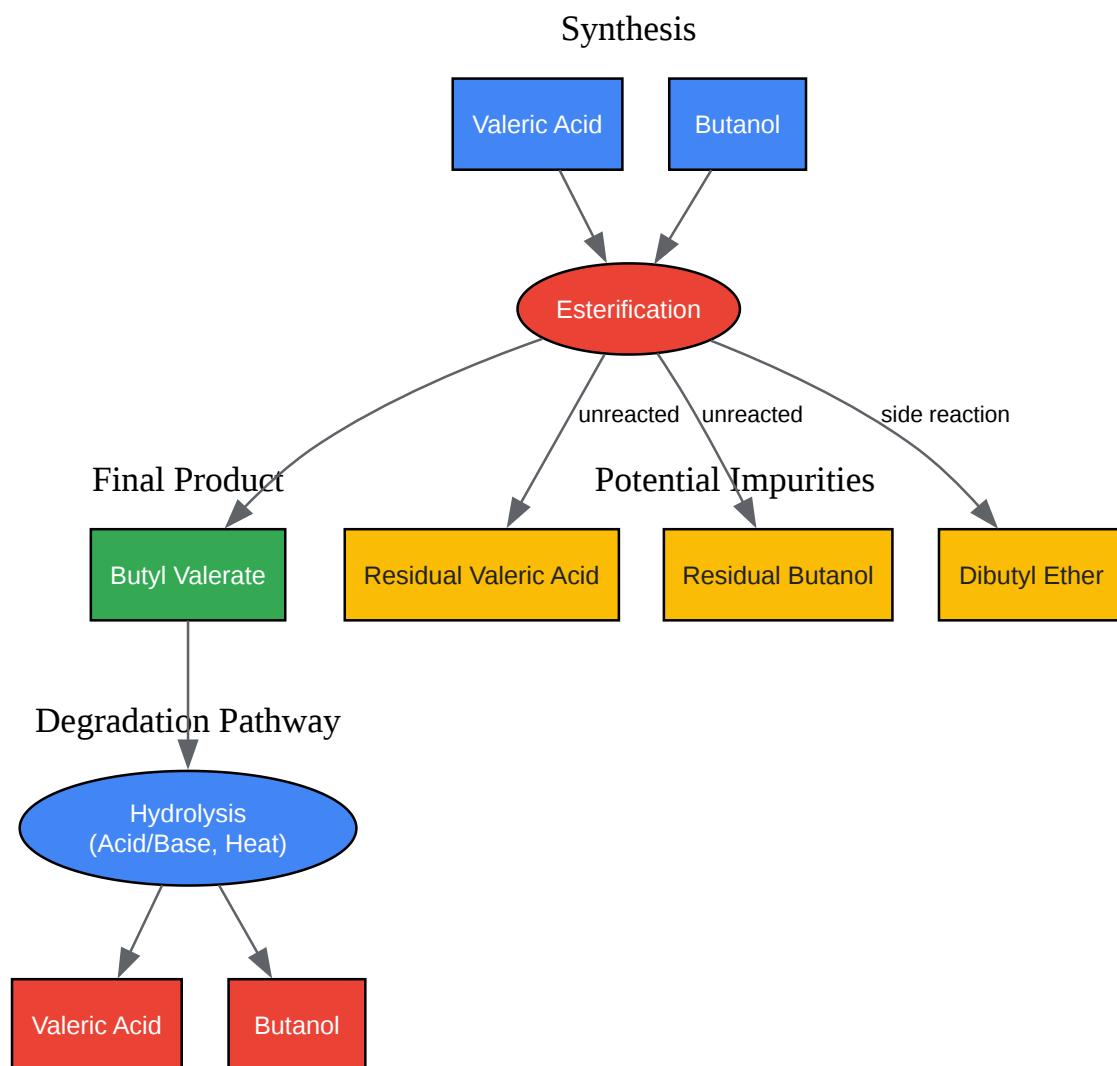
- Inject the sample solution.
- Monitor the chromatogram for any peaks other than the main **butyl valerate** peak and the solvent front.

Potential Impurities and Degradation Products

Synthesis-Related Impurities

Butyl valerate is typically synthesized by the esterification of valeric acid with butanol, often using an acid catalyst.^{[1][9]} Potential impurities from this process include:

- Unreacted Starting Materials: Valeric acid and butanol.
- Catalyst Residues: e.g., sulfuric acid or p-toluenesulfonic acid (if used).
- Side-Products: e.g., dibutyl ether (from the dehydration of butanol).


Degradation Products

The primary degradation pathway for esters like **butyl valerate** is hydrolysis.^[10] This can be catalyzed by acidic or basic conditions.

- Hydrolysis Products: Valeric acid and butanol.

Forced degradation studies can be performed to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).

Logical Relationship of **Butyl Valerate** and Related Substances

[Click to download full resolution via product page](#)

Caption: Synthesis and degradation pathways leading to potential impurities in **butyl valerate**.

Summary of Quantitative Data

Parameter	Method	Typical Specification
Purity (Assay)	GC-FID	≥ 98.0%
Individual Unspecified Impurity	GC-FID	≤ 0.10%
Total Impurities	GC-FID	≤ 1.0%
Valeric Acid	GC-FID or Titration	Report value or set limit
Butanol	GC-FID	Report value or set limit

Note: These specifications are illustrative and should be established based on the specific application and regulatory requirements.

Conclusion

The analytical control of **butyl valerate** requires the use of well-characterized reference standards and robust, specific analytical methods. Gas chromatography is the primary technique for determining purity and quantifying volatile impurities. HPLC can serve as a complementary technique for non-volatile components. A thorough understanding of the synthesis and degradation pathways is essential for identifying and controlling potential impurities, ensuring the quality and safety of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BUTYL VALERATE CAS#: 591-68-4 [m.chemicalbook.com]
- 2. butyl valerate, 591-68-4 [thegoodsentscompany.com]
- 3. Butyl valerate | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentanoic acid, butyl ester [webbook.nist.gov]
- 5. CAS 591-68-4: Butyl valerate | CymitQuimica [cymitquimica.com]

- 6. Butyl valerate USP Reference Standard CAS 591-68-4 Sigma-Aldrich [sigmaaldrich.com]
- 7. store.usp.org [store.usp.org]
- 8. usp.org [usp.org]
- 9. BUTYL VALERATE synthesis - chemicalbook [chemicalbook.com]
- 10. longdom.org [longdom.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Analytical Standards and Reference Materials for Butyl Valerate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146188#analytical-standards-and-reference-materials-for-butyl-valerate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com